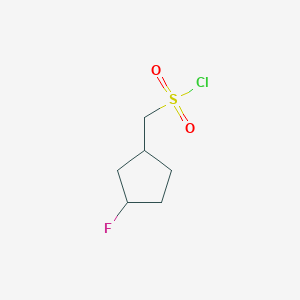
(3-Fluorocyclopentyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorocyclopentyl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a cyclopentyl ring and a methanesulfonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclopentyl)methanesulfonyl chloride typically involves the fluorination of cyclopentylmethanesulfonyl chloride. This process requires careful control of reaction conditions, including temperature and the use of specific fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process must be optimized to ensure high yield and purity while minimizing environmental impact.
化学反应分析
(3-Fluorocyclopentyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve lithium aluminum hydride or other strong reducing agents.
Substitution reactions typically require nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can yield sulfonyl chlorides with higher oxidation states.
Reduction can produce alcohols, amines, or other reduced derivatives.
Substitution reactions can result in the formation of sulfonamides, esters, or other substituted products.
科学研究应用
(3-Fluorocyclopentyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Employed in the study of enzyme inhibitors and other biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3-Fluorocyclopentyl)methanesulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The fluorine atom enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Molecular Targets and Pathways:
The compound can target specific enzymes or receptors in biological systems.
It may be involved in pathways related to the synthesis of fluorinated compounds or the modification of existing molecules.
相似化合物的比较
(3-Fluorocyclopentyl)methanesulfonyl chloride: is unique due to its fluorinated cyclopentyl ring, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Cyclopentylmethanesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzylmethanesulfonyl chloride: Contains a benzene ring instead of a cyclopentyl ring, leading to different chemical behavior.
3-Fluorocyclohexylmethanesulfonyl chloride: Has a cyclohexyl ring instead of a cyclopentyl ring, affecting its reactivity and applications.
These compounds share similarities in their sulfonyl chloride functionality but differ in their structural features, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
(3-fluorocyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBCNWSUOTLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
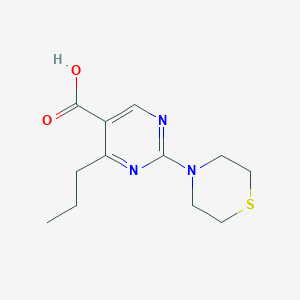
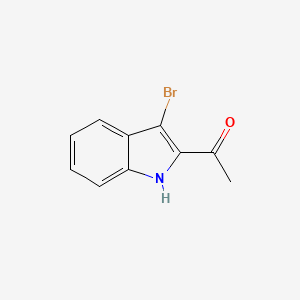
![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)
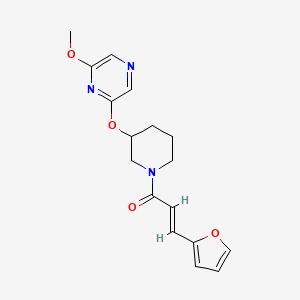
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2842675.png)
![N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2842678.png)
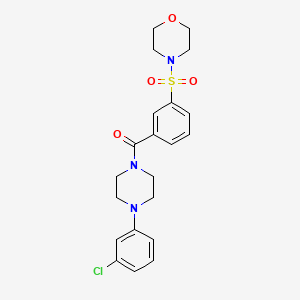
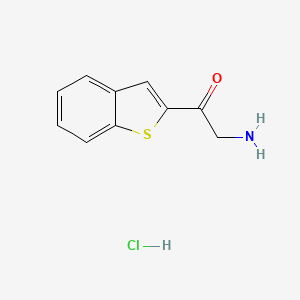
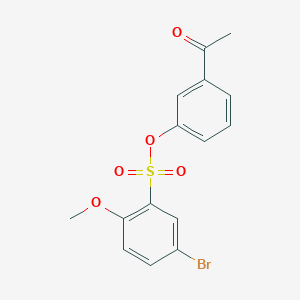

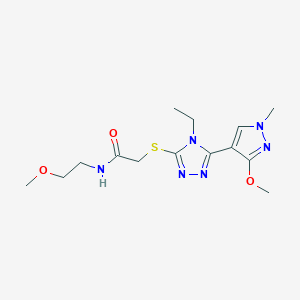
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)
